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Compound of Interest

Compound Name: Azido-PEG3-C-Boc

Cat. No.: B605832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are

indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of

therapeutic molecules. Among these, heterobifunctional linkers such as Azido-PEG3-C-Boc
offer discrete functionalities for orthogonal conjugation strategies. Nuclear Magnetic

Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and

purity assessment of these critical reagents. This guide provides a detailed comparison of the

expected ¹H and ¹³C NMR spectral characteristics of Azido-PEG3-C-Boc with alternative PEG

linkers, supported by established chemical shift data for its constituent functional groups.

Introduction to Azido-PEG3-C-Boc
Azido-PEG3-C-Boc, systematically named 1-(tert-butoxycarbonylamino)-11-azido-3,6,9-

trioxaundecane, is a bifunctional linker featuring a terminal azide group and a Boc-protected

amine. The azide allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition

(Click Chemistry), while the Boc-protected amine provides a latent primary amine that can be

deprotected under acidic conditions for subsequent conjugation. Its structure is characterized

by a short, discrete PEG chain of three ethylene glycol units, which imparts hydrophilicity.

Predicted NMR Spectral Data for Azido-PEG3-C-Boc
While a publicly available, complete experimental spectrum for this specific molecule is not

readily accessible, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be compiled
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from extensive data on its constituent functional moieties. The expected chemical shifts are

summarized in the tables below. These predictions are based on typical values for short PEG

chains, terminal azides, and Boc-protected amines.

Table 1: Predicted ¹H NMR Chemical Shifts for Azido-PEG3-C-Boc

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Boc (-C(CH₃)₃) ~1.45 singlet 9H

PEG backbone (-O-

CH₂-CH₂-O-)
~3.65 multiplet 8H

PEG (-O-CH₂-CH₂-N₃) ~3.68 triplet 2H

PEG (-O-CH₂-CH₂-N₃) ~3.39 triplet 2H

PEG (-O-CH₂-CH₂-

NHBoc)
~3.52 triplet 2H

PEG (-O-CH₂-CH₂-

NHBoc)
~3.30 quartet 2H

NH (-NH-Boc) ~5.0 (broad) singlet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Azido-PEG3-C-Boc
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Carbon Chemical Shift (δ, ppm)

Boc (-C(CH₃)₃) ~79.5

Boc (-C(CH₃)₃) ~28.4

Boc (-C=O) ~156.1

PEG backbone (-O-CH₂-CH₂-O-) ~70.5

PEG (-O-CH₂-CH₂-N₃) ~70.0

PEG (-O-CH₂-CH₂-N₃) ~50.7

PEG (-O-CH₂-CH₂-NHBoc) ~70.2

PEG (-O-CH₂-CH₂-NHBoc) ~40.3

Comparative Analysis with Alternative PEG Linkers
To understand the unique spectral signature of Azido-PEG3-C-Boc, it is instructive to compare

it with related bifunctional linkers. Here, we consider two common alternatives: Amino-PEG3-

Azide (the deprotected form) and Boc-NH-PEG3-OH (a linker with a hydroxyl instead of an

azide).

Table 3: Comparative ¹H NMR Data (Predicted/Typical)
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Functional Group
Azido-PEG3-C-Boc
(ppm)

Amino-PEG3-Azide
(ppm)

Boc-NH-PEG3-OH
(ppm)

Boc (-C(CH₃)₃) ~1.45 (s, 9H) N/A ~1.45 (s, 9H)

PEG backbone (-O-

CH₂-CH₂-O-)
~3.65 (m, 8H) ~3.65 (m, 8H) ~3.65 (m, 8H)

-CH₂-N₃ ~3.39 (t, 2H) ~3.39 (t, 2H) N/A

-CH₂-NH₂ / -CH₂-

NHBoc
~3.30 (q, 2H) ~2.85 (t, 2H) ~3.30 (q, 2H)

-CH₂-OH N/A N/A ~3.71 (t, 2H)

-OH N/A N/A variable (broad s, 1H)

-NH₂ N/A variable (broad s, 2H) N/A

-NH-Boc ~5.0 (broad s, 1H) N/A ~5.0 (broad s, 1H)

Table 4: Comparative ¹³C NMR Data (Predicted/Typical)

Functional Group
Azido-PEG3-C-Boc
(ppm)

Amino-PEG3-Azide
(ppm)

Boc-NH-PEG3-OH
(ppm)

Boc group carbons ~156.1, ~79.5, ~28.4 N/A ~156.1, ~79.5, ~28.4

PEG backbone ~70.5 ~70.5 ~70.5

-CH₂-N₃ ~50.7 ~50.7 N/A

-CH₂-NH₂ / -CH₂-

NHBoc
~40.3 ~41.7 ~40.3

-CH₂-OH N/A N/A ~61.5

Key Differentiating Features:

Azide Presence: The most telling signal for the azide functionality is the ¹³C peak for the

carbon directly attached to the azide group, which appears around 50.7 ppm.[1] In the ¹H

spectrum, the adjacent methylene protons are found at approximately 3.39 ppm.
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Boc Protecting Group: The presence of the Boc group is unequivocally confirmed by a strong

singlet in the ¹H NMR spectrum at ~1.45 ppm, integrating to nine protons. In the ¹³C

spectrum, three distinct signals are characteristic: the carbonyl carbon at ~156.1 ppm, the

quaternary carbon at ~79.5 ppm, and the methyl carbons at ~28.4 ppm.

Amine vs. Boc-Amine: In the ¹H NMR, the methylene protons adjacent to a Boc-protected

amine (~3.30 ppm) are shifted downfield compared to those next to a free amine (~2.85

ppm). The corresponding carbon signal in ¹³C NMR also shows a slight shift.

Hydroxyl vs. Azide: A terminal hydroxyl group on a PEG chain typically shows a methylene

proton signal around 3.71 ppm and a carbon signal around 61.5 ppm, which are distinct from

the signals for the azide-terminated end.

Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of PEG-ylated small molecules

is crucial for accurate characterization.

1. Sample Preparation:

Weigh 5-10 mg of the sample (e.g., Azido-PEG3-C-Boc) into a clean, dry vial.

Add 0.6-0.8 mL of a suitable deuterated solvent. For PEG compounds, deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. DMSO-

d₆ can be particularly useful for observing exchangeable protons like those on amines and

hydroxyls.[2]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: -10 to 220 ppm.

3. Data Processing:

Apply an exponential line broadening (apodization) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C

spectra to improve the signal-to-noise ratio.

Perform Fourier transformation, followed by phase and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or to an internal standard such as tetramethylsilane (TMS).

Visualization of Molecular Structure and NMR
Workflow
To aid in the conceptualization of the molecule and the analytical process, the following

diagrams are provided.
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Azido-PEG3-C-Boc Structure

N₃ Azide -CH₂-CH₂-O-α -CH₂-CH₂-O- -CH₂-CH₂-O- -CH₂-CH₂-NH- Boc -C(O)OC(CH₃)₃

Click to download full resolution via product page

Caption: Molecular structure of Azido-PEG3-C-Boc.

NMR Analysis Workflow

Sample Preparation
(5-10 mg in 0.7 mL CDCl₃)

¹H NMR Acquisition
(16-64 scans)

¹³C NMR Acquisition
(≥1024 scans)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.
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This guide provides a foundational understanding of the NMR characteristics of Azido-PEG3-
C-Boc and its comparison with common alternatives, empowering researchers to confidently

verify the structure and purity of these essential bioconjugation reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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